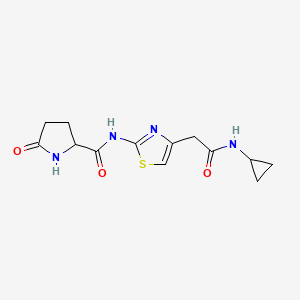

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

CAS No.: 1048678-74-5

Cat. No.: VC4477858

Molecular Formula: C13H16N4O3S

Molecular Weight: 308.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1048678-74-5 |

|---|---|

| Molecular Formula | C13H16N4O3S |

| Molecular Weight | 308.36 |

| IUPAC Name | N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C13H16N4O3S/c18-10-4-3-9(16-10)12(20)17-13-15-8(6-21-13)5-11(19)14-7-1-2-7/h6-7,9H,1-5H2,(H,14,19)(H,16,18)(H,15,17,20) |

| Standard InChI Key | SRGVVZKFVBXCAV-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |

Introduction

N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound that features a thiazole ring, a cyclopropylamino group, and a pyrrolidine ring. This compound is part of a broader class of molecules that have been explored for their potential pharmacological properties. Despite the lack of extensive literature specifically on this compound, its structural components suggest potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring, introduction of the cyclopropylamino group, and attachment of the pyrrolidine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the compound.

Potential Biological Activities

While specific biological activities of N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide have not been extensively reported, compounds with similar structural features have shown promise in various therapeutic areas. For example, thiazole-containing compounds have been explored for antimicrobial and anticancer properties . Cyclopropylamino groups can contribute to interactions with enzymes or receptors, potentially influencing pharmacokinetic properties.

Future Research Directions

Given the structural complexity and potential biological relevance of this compound, future research could focus on:

-

Biological Screening: Evaluating the compound's activity against various biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or pharmacokinetic properties.

-

In Vivo Studies: Assessing the compound's efficacy and safety in animal models to support further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume